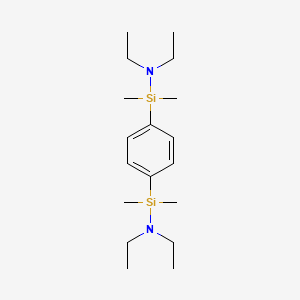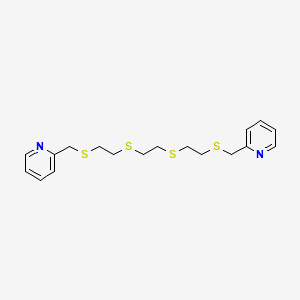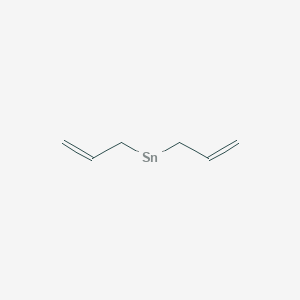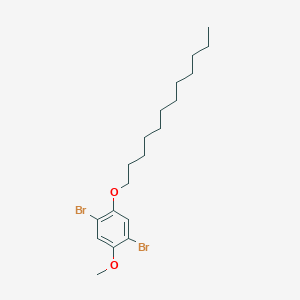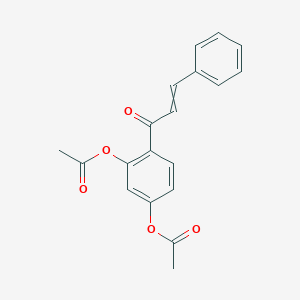
4-(3-Phenylacryloyl)-1,3-phenylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a phenylacryloyl group attached to a 1,3-phenylene diacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate typically involves the reaction of 3-phenylacryloyl chloride with 1,3-dihydroxybenzene in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, where the hydroxyl groups of 1,3-dihydroxybenzene react with the acyl chloride to form the diacetate ester.
Reaction Conditions:
Reagents: 3-phenylacryloyl chloride, 1,3-dihydroxybenzene, pyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-(3-Phenylacryloyl)-1,3-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Reduction: 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
Substitution: 4-(3-Phenylacryloyl)-1,3-phenylene diol
科学研究应用
4-(3-Phenylacryloyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylacryloyl group can act as a Michael acceptor, reacting with nucleophilic residues in proteins and disrupting their function. This can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-(3-Phenylacryloyl)-1,3-phenylene diol
- 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
- 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Uniqueness
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenylacryloyl and diacetate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
属性
CAS 编号 |
185300-80-5 |
|---|---|
分子式 |
C19H16O5 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
[3-acetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C19H16O5/c1-13(20)23-16-9-10-17(19(12-16)24-14(2)21)18(22)11-8-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI 键 |
POOAOTQXLFEWKC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


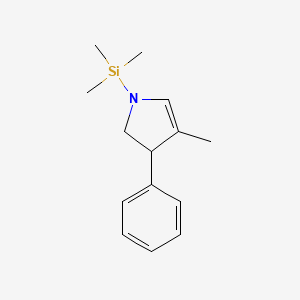
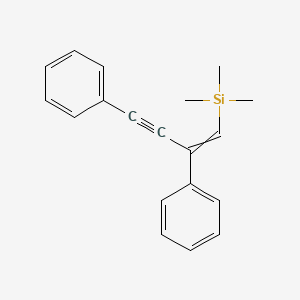

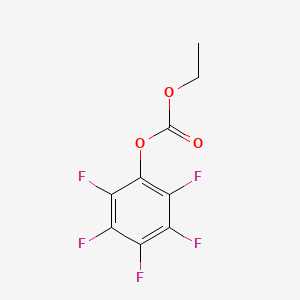
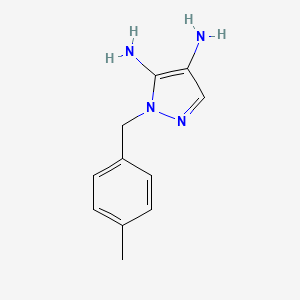
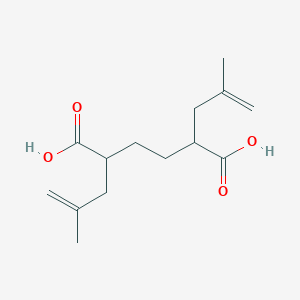
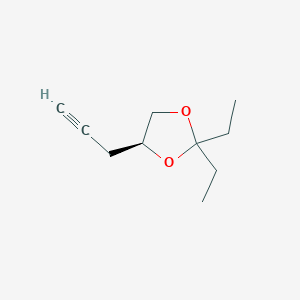
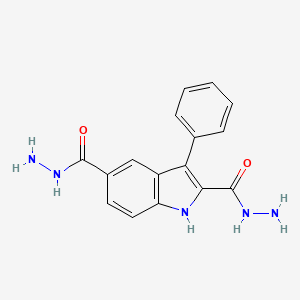
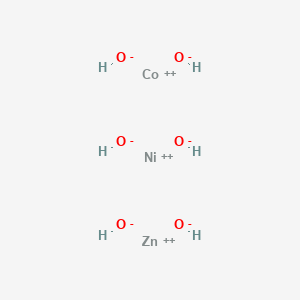
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
